Belumosudil Mesylate

描述

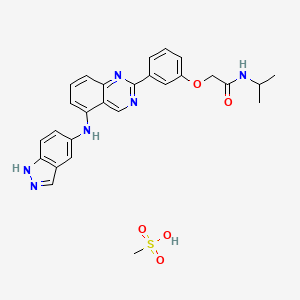

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNMZPDNJWWQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109704-99-4 | |

| Record name | Belumosudil mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Belumosudil Mesylate: A Deep Dive into its Modulation of T-Cell Responses

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2][3] Its efficacy is intrinsically linked to its profound ability to modulate T-cell responses, shifting the balance from a pro-inflammatory to a more regulated state. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Belumosudil's effects on T-cell signaling, differentiation, and function. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory therapeutics.

Introduction: The Role of ROCK2 in T-Cell Pathophysiology

Chronic graft-versus-host disease is a severe complication following allogeneic hematopoietic cell transplantation, driven by an aberrant immune response characterized by inflammation and fibrosis.[4][5] A key driver of cGVHD pathogenesis is the imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs).[5][6] The ROCK2 signaling pathway plays a pivotal role in regulating this balance.[4][5] Overactivation of ROCK2 promotes the differentiation and function of Th17 cells and T follicular helper (Tfh) cells, which contribute to the inflammatory cascade and autoantibody production.[4][7][8]

This compound is an orally administered, selective inhibitor of ROCK2.[1][2] By targeting ROCK2, Belumosudil intervenes in key signaling pathways that govern T-cell fate and function, thereby restoring immune homeostasis.[9][10]

Mechanism of Action: Rebalancing the T-Cell Response

Belumosudil's primary mechanism of action is the selective inhibition of ROCK2, with a significantly lower potency for ROCK1.[11][12] This targeted inhibition has a dual effect on T-cell signaling, primarily through the modulation of the STAT3 and STAT5 transcription factors.[1][11][13]

-

Downregulation of Pro-inflammatory Pathways: In a pro-inflammatory environment, ROCK2 is activated and facilitates the phosphorylation of STAT3.[4][9] Phosphorylated STAT3 (pSTAT3) is a key transcription factor for the differentiation of Th17 and Tfh cells, leading to the production of pro-inflammatory cytokines such as IL-17 and IL-21.[4][14] Belumosudil inhibits ROCK2, which in turn suppresses the phosphorylation of STAT3.[1][13] This leads to a reduction in the expression of Th17- and Tfh-associated transcription factors like RORγt and Bcl6, ultimately decreasing the populations of these pro-inflammatory T-cell subsets and their cytokine products.[4][10]

-

Upregulation of Regulatory Pathways: Concurrently, the inhibition of ROCK2 by Belumosudil leads to an increase in the phosphorylation of STAT5.[1][13] Phosphorylated STAT5 (pSTAT5) is crucial for the development, expansion, and function of Tregs.[15] pSTAT5 promotes the expression of the master Treg transcription factor, Foxp3, leading to an increase in the frequency and suppressive function of Tregs.[4][15]

This reciprocal regulation of STAT3 and STAT5 phosphorylation effectively shifts the Th17/Treg balance towards a more tolerogenic state, mitigating the inflammatory processes central to cGVHD.[1][6][9]

Quantitative Impact on T-Cell Responses

The modulatory effects of Belumosudil on T-cell responses have been quantified in various preclinical and clinical studies. The following tables summarize key findings from the pivotal ROCKstar clinical trial (NCT03640481) and other relevant studies.

| Parameter | Treatment Group | Result | Reference |

| Overall Response Rate (ORR) | Belumosudil 200 mg once daily | 74% | [6][13] |

| Belumosudil 200 mg twice daily | 77% | [6][13] | |

| Median Duration of Response | Combined | 54 weeks | [6][13] |

| Symptom Reduction (Lee Symptom Scale) | Belumosudil 200 mg once daily | 59% of subjects | [6][13] |

| Belumosudil 200 mg twice daily | 62% of subjects | [6][13] |

Table 1: Clinical Efficacy of Belumosudil in cGVHD (ROCKstar Study)

| Cell Population / Marker | Effect of Belumosudil | Mechanism | Reference |

| Th17 Cells | Decrease | Downregulation of STAT3 phosphorylation | [1][13] |

| T follicular helper (Tfh) cells | Decrease | Downregulation of STAT3 phosphorylation | [1][13] |

| Regulatory T cells (Tregs) | Increase | Upregulation of STAT5 phosphorylation | [1][13] |

| IL-17 Production | Decrease | Reduced Th17 cell frequency and function | [1][2] |

| IL-21 Production | Decrease | Reduced Th17 and Tfh cell function | [10] |

| Collagen Deposition | Decrease | Reduced pro-fibrotic signaling | [1][2] |

Table 2: Cellular and Molecular Effects of Belumosudil on T-Cell Responses

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by Belumosudil and a typical experimental workflow for its analysis.

Caption: Belumosudil's mechanism of action on T-cell signaling.

Caption: Experimental workflow for analyzing Belumosudil's effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effects of Belumosudil on T-cell responses. These are synthesized from established methodologies and findings in the cited literature.

In Vitro T-Cell Culture and Stimulation

Objective: To activate and differentiate human T-cells in vitro to study the effects of Belumosudil.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy donor blood or cGVHD patient samples using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

-

T-Cell Stimulation and Differentiation:

-

Plate PBMCs or isolated CD4+ T-cells in 96-well plates at a density of 1 x 10^6 cells/mL.

-

For Th17 polarizing conditions, stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies in the presence of IL-1β (20 ng/mL) and IL-6 (20 ng/mL).

-

For Treg polarizing conditions, stimulate with anti-CD3/CD28 in the presence of TGF-β (5 ng/mL) and IL-2 (100 U/mL).

-

-

Belumosudil Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Add Belumosudil to the cell cultures at desired concentrations (e.g., 0.1, 1, 10 µM) at the time of stimulation.

-

Include a vehicle control (DMSO) at the same final concentration.

-

Incubate cells at 37°C in a 5% CO2 incubator for 3-5 days.

-

Flow Cytometry for Th17/Treg Analysis

Objective: To quantify the populations of Th17 and Treg cells following treatment with Belumosudil.

Methodology:

-

Cell Staining:

-

Harvest cultured T-cells and wash with FACS buffer (PBS with 2% FBS).

-

For intracellular cytokine staining (Th17), restimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Stain for surface markers using fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD25).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular markers: anti-IL-17A for Th17 cells and anti-Foxp3 for Treg cells.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on CD3+CD4+ T-cells.

-

Identify Th17 cells as IL-17A+ and Tregs as CD25+Foxp3+.

-

Quantify the percentage of each cell population in the different treatment groups.

-

Western Blot for STAT3/STAT5 Phosphorylation

Objective: To assess the phosphorylation status of STAT3 and STAT5 in T-cells treated with Belumosudil.

Methodology:

-

Protein Extraction:

-

After a short stimulation period (e.g., 15-30 minutes) in the presence or absence of Belumosudil, lyse the T-cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

ELISA for Cytokine Quantification

Objective: To measure the concentration of key cytokines (e.g., IL-17, IL-21, IL-10) in the culture supernatants.

Methodology:

-

Sample Collection:

-

After the desired incubation period, centrifuge the cell culture plates and collect the supernatants.

-

-

ELISA Procedure:

-

Use commercial ELISA kits for human IL-17, IL-21, and IL-10 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-HRP.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of cGVHD, with a well-defined mechanism of action centered on the modulation of T-cell responses. Its ability to selectively inhibit ROCK2 and consequently rebalance the Th17/Treg ratio through the STAT3/STAT5 signaling axis provides a targeted approach to mitigating the underlying immunopathology of this and potentially other T-cell-mediated diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation of Belumosudil and other ROCK2 inhibitors. Future research should focus on further elucidating the downstream effects of ROCK2 inhibition in different T-cell subsets, exploring potential biomarkers to predict treatment response, and investigating the application of Belumosudil in other autoimmune and fibrotic conditions. The comprehensive understanding of its molecular and cellular effects will be crucial for optimizing its clinical use and expanding its therapeutic potential.

References

- 1. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytokine analysis - ELISA / CBA [sanquin.org]

- 9. Th17/Treg ratio in human graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 14. library.ehaweb.org [library.ehaweb.org]

- 15. An activated Th17-prone T cell subset involved in chronic graft-versus-host disease sensitive to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Fibrotic Potential of Belumosudil Mesylate: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. Belumosudil Mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent with potent anti-fibrotic properties.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-fibrotic efficacy of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-fibrotic therapies.

Core Mechanism of Action: ROCK2 Inhibition

Belumosudil's primary mechanism of action is the selective inhibition of ROCK2, a serine/threonine kinase that plays a crucial role in cellular processes central to the pathogenesis of fibrosis.[1][3] Overactivation of ROCK2 is implicated in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[4] By inhibiting ROCK2, Belumosudil effectively downregulates pro-fibrotic signaling pathways, reduces inflammation, and ultimately attenuates the fibrotic response in various tissues.[1][2]

Preclinical Efficacy: Summary of Quantitative Data

The anti-fibrotic effects of Belumosudil have been demonstrated across a range of preclinical models, including cardiac, oral, liver, and skin fibrosis. The following tables summarize the key quantitative findings from these studies.

| Preclinical Model | Key Parameter | Vehicle Control | Belumosudil Treatment | Percentage Reduction | Citation |

| Cardiac Fibrosis | |||||

| Transverse Aortic Constriction (TAC) in Mice | Heart Weight / Body Weight (mg/g) | 7.2 ± 0.3 | 5.8 ± 0.2 | ~24% increase from baseline prevented | [5] |

| Transverse Aortic Constriction (TAC) in Mice | Heart Weight / Tibia Length (mg/mm) | 9.1 ± 0.4 | 7.5 ± 0.3 | ~21% increase from baseline prevented | [5] |

| Transverse Aortic Constriction (TAC) in Mice | Left Ventricular Fibrotic Area (%) | Significantly Increased | Significantly Reduced | Not Quantified | [5] |

| Oral Fibrosis (cGVHD Model) | |||||

| Oral Mucosa Biopsies | Collagen Type I (% area) | Baseline | Post-treatment | Significant Reduction (P = .039) | [6] |

| Oral Mucosa Biopsies | Collagen Type III (% area) | Baseline | Post-treatment | Significant Reduction (P = .048) | [6] |

| Liver Fibrosis | |||||

| Thioacetamide-induced Liver Fibrosis in Mice | Liver IL-17A mRNA expression | Significantly Increased | Significantly Decreased | Not Quantified | [7] |

| Thioacetamide-induced Liver Fibrosis in Mice | Liver pSTAT3 and RORγT expression | Increased | Decreased | Not Quantified | [7] |

| Pulmonary Fibrosis | |||||

| Bleomycin-induced Lung Fibrosis in Mice | Hydroxyproline Content (Collagen) | Increased | Not specified for Belumosudil | N/A | [8] |

| Bleomycin-induced Lung Fibrosis in Mice | Fibrosis Fraction (%) | Increased | Not specified for Belumosudil | N/A | [8] |

Key Signaling Pathways

Belumosudil exerts its anti-fibrotic effects by modulating key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Bioavailability of Belumosudil Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), is an orally administered therapeutic agent.[1][2] It has been approved for the treatment of chronic graft-versus-host disease (cGVHD) in adult and pediatric patients 12 years and older who have not responded to at least two prior lines of systemic therapy.[1][2] Belumosudil modulates immune responses and fibrotic processes by inhibiting the ROCK2 signaling pathway, which plays a crucial role in the pathophysiology of cGVHD.[1][3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound, drawing from key preclinical and clinical studies.

Mechanism of Action: ROCK2 Inhibition

Belumosudil's therapeutic effects are primarily mediated through the selective inhibition of ROCK2.[2] This inhibition disrupts downstream signaling cascades that are integral to pro-inflammatory and pro-fibrotic cellular activities.[3][4] Specifically, Belumosudil has been shown to down-regulate the phosphorylation of STAT3 and up-regulate the phosphorylation of STAT5, which shifts the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells, ultimately reducing inflammation.[3] It also demonstrates anti-fibrotic activity by inhibiting pro-fibrotic signaling pathways.[3]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Belumosudil has been characterized in both healthy volunteers and patients with cGVHD. The drug exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) over a dosage range of 200–400 mg once daily.

Table 1: Summary of Human Pharmacokinetic Parameters of Belumosudil

| Parameter | Healthy Subjects | cGVHD Patients | Citation(s) |

| Bioavailability (F) | ~64% | Not Reported | [5] |

| Tmax (median) | Not specified | 1.26 hours | [6] |

| Cmax (mean, %CV) | Not specified | 2390 ng/mL (44%) | [7] |

| AUC (mean, %CV) | Not specified | 22,700 h*ng/mL (48%) | [7] |

| Elimination Half-life (t½) | Not specified | 19 hours | |

| Clearance (CL) | Not specified | 9.83 L/h | |

| Volume of Distribution (Vd) | 184 L | Not Reported | [5] |

| Protein Binding | 98.6% (α1-acid glycoprotein), 99.9% (albumin) | Not Reported | [5] |

Table 2: Effect of Food on Belumosudil Bioavailability in Healthy Subjects

| Condition | Fold Change in Cmax | Fold Change in AUC | Delay in Tmax | Citation(s) |

| High-Fat Meal | 2.2x increase | 2x increase | 0.5 hours | [6] |

Metabolism and Excretion

Belumosudil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2D6, and UGT1A9.[6] Following oral administration of a radiolabeled dose, approximately 85% of the radioactivity is recovered in the feces, with 30% as the unchanged drug. Less than 5% of the dose is excreted in the urine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols employed in key clinical and preclinical evaluations of Belumosudil.

Clinical Study Protocol: Phase 1 Bioavailability Study in Healthy Volunteers

A Phase 1, open-label, randomized, crossover study was conducted to evaluate the bioavailability of Belumosudil tablets in healthy male subjects.

-

Study Design: The study followed a 3-way crossover design where subjects received a single 200 mg dose of Belumosudil under different conditions: as a tablet in a fasted state, a tablet in a fed state (high-fat, high-calorie meal), and as two 100 mg capsules in a fed state. A washout period of at least 6 days separated each treatment period.

-

Subject Population: Healthy male volunteers between the ages of 18 and 55 were enrolled. Key inclusion criteria included a body mass index (BMI) between 18.0 and 30.0 kg/m ² and good overall health as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Belumosudil.

-

Analytical Method: Plasma concentrations of Belumosudil were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Analytical Protocol: Quantification of Belumosudil in Plasma by LC-MS/MS

-

Sample Preparation: Plasma samples were typically prepared for analysis using protein precipitation.

-

Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase often consisted of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for Belumosudil and an internal standard were monitored. The method was validated for linearity, accuracy, precision, and selectivity.

Preclinical Study Protocol: In Vivo Pharmacokinetics in Animal Models

While specific, detailed protocols for the preclinical pharmacokinetic studies of Belumosudil are not publicly available in their entirety, the general methodology can be inferred from standard practices and regulatory submissions.

-

Animal Models: Preclinical pharmacokinetic and toxicology studies were conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species. Animal models of cGVHD were also utilized to assess the in vivo efficacy of Belumosudil.[7]

-

Drug Administration: Belumosudil was likely administered orally (e.g., via gavage) to assess its oral bioavailability and intravenously to determine its absolute bioavailability and clearance.

-

Sample Collection: Serial blood samples would have been collected at various time points post-dosing via appropriate methods for the species (e.g., tail vein or jugular vein cannulation). Plasma would be separated and stored frozen until analysis.

-

Data Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Conclusion

This compound exhibits predictable and dose-proportional pharmacokinetics. It is orally bioavailable, with its absorption significantly enhanced by food. The metabolism is primarily hepatic via CYP3A4, and the drug is predominantly eliminated in the feces. The well-characterized pharmacokinetic profile of Belumosudil, in conjunction with its targeted mechanism of action, supports its clinical use in the management of chronic graft-versus-host disease. Further research, particularly the public dissemination of detailed preclinical study protocols, would be beneficial for the scientific community.

References

- 1. Belumosudil Impacts Immunosuppression Pharmacokinetics in Patients with Chronic Graft-versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Belumosudil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Belumosudil Mesylate: A Deep Dive into its Modulation of STAT3 and STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is multifaceted, with a critical impact on the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[3][4] This technical guide provides a comprehensive overview of the molecular interactions between belumosudil and the STAT signaling cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction: The Role of STAT3 and STAT5 in Immune Regulation

STAT3 and STAT5 are key transcription factors that play pivotal, often opposing, roles in the differentiation and function of T helper (Th) cells. STAT3 is crucial for the development of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune and inflammatory conditions, including cGVHD.[4][5] Conversely, STAT5 is essential for the development and function of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses.[4][6] An imbalance in the Th17/Treg ratio is a hallmark of cGVHD.[3][5]

Belumosudil's therapeutic efficacy stems from its ability to rebalance this ratio by modulating the phosphorylation, and thus the activity, of STAT3 and STAT5.[6][7]

Mechanism of Action: Belumosudil's Impact on the ROCK2-STAT Axis

Belumosudil is a selective inhibitor of ROCK2.[6][7] It exhibits significantly greater potency against ROCK2 compared to ROCK1.[3][7] The inhibition of ROCK2 by belumosudil directly influences the phosphorylation of STAT3 and STAT5, leading to a downstream cascade of events that ultimately recalibrates the immune response.[4][5]

The core mechanism involves the following key steps:

-

Downregulation of STAT3 Phosphorylation: Belumosudil treatment leads to a dose-dependent decrease in the phosphorylation of STAT3.[4][8] This inhibition occurs rapidly, within minutes of cellular exposure to the drug.[4] Reduced STAT3 phosphorylation curtails the expression of RORγt, a master transcription factor for Th17 differentiation, and subsequently decreases the production of pro-inflammatory cytokines like IL-17 and IL-21.[4][5]

-

Upregulation of STAT5 Phosphorylation: Concurrently with the inhibition of STAT3 phosphorylation, belumosudil upregulates the phosphorylation of STAT5.[4][6] Enhanced STAT5 signaling promotes the expression of Foxp3, the key transcription factor for Treg differentiation and function.[4] This leads to an increase in the population and suppressive capacity of Tregs.[5][6]

This dual and opposing effect on STAT3 and STAT5 phosphorylation is the linchpin of belumosudil's immunomodulatory action, shifting the balance from a pro-inflammatory Th17-dominant state to a more regulated, Treg-dominant environment.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on belumosudil's activity and its effects on STAT signaling.

Table 1: Belumosudil Kinase Inhibitory Activity

| Target | IC50 | Reference |

| ROCK2 | ~100 nM | [3][7] |

| ROCK1 | ~3 µM | [3][7] |

Table 2: Cellular Effects of Belumosudil on STAT Phosphorylation and T Cell Subsets

| Parameter | Effect | Concentration/Dose | Cell Type/Model | Reference |

| STAT3 Phosphorylation | Dose-dependent decrease | Submicromolar | Human T cells | [4] |

| STAT5 Phosphorylation | Upregulation | Not specified | Human T cells | [4][6] |

| Th17 Cells | Reduction | Not specified | Human T cells | [5][6] |

| Regulatory T cells (Tregs) | Enhancement | Not specified | Human T cells | [5][6] |

| IL-17 Secretion | Downregulation | Not specified | Human T cells | [4][5] |

| IL-21 Secretion | Downregulation | Not specified | Human T cells | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the effect of belumosudil on STAT3 and STAT5 phosphorylation.

Western Blotting for Phosphorylated STAT3 and STAT5

This technique is used to detect and quantify the levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5) in cell lysates.

Protocol:

-

Cell Culture and Treatment:

-

Culture human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells under appropriate conditions.

-

Induce T cell differentiation towards a Th17 phenotype using a cocktail of cytokines (e.g., IL-6, TGF-β, IL-1β, IL-23).

-

Treat cells with varying concentrations of belumosudil or a vehicle control for a specified duration (e.g., 30 minutes to 48 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694).

-

Subsequently, probe with antibodies for total STAT3 and total STAT5, as well as a loading control (e.g., GAPDH or β-actin), to normalize the data.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of pSTAT3 and pSTAT5 to their respective total protein levels.

-

Flow Cytometry for Th17 and Treg Population Analysis

Flow cytometry is employed to identify and quantify the proportions of Th17 (CD4+IL-17+) and Treg (CD4+CD25+Foxp3+) cells in a mixed cell population following treatment with belumosudil.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat PBMCs or CD4+ T cells with belumosudil as described for Western blotting.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% fetal bovine serum).

-

Incubate the cells with fluorescently-labeled antibodies against surface markers such as CD4 and CD25.

-

-

Intracellular Staining (for Th17 cells):

-

Stimulate the cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to promote intracellular cytokine accumulation.

-

Fix and permeabilize the cells using a dedicated kit.

-

Incubate with a fluorescently-labeled antibody against IL-17A.

-

-

Intracellular Staining (for Treg cells):

-

Fix and permeabilize the cells using a Foxp3 staining buffer set.

-

Incubate with a fluorescently-labeled antibody against Foxp3.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using flow cytometry software. Gate on the CD4+ T cell population and then determine the percentage of IL-17A+ cells (Th17) and CD25+Foxp3+ cells (Tregs).

-

Conclusion

This compound exerts a profound immunomodulatory effect by selectively inhibiting ROCK2, which in turn leads to the downregulation of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation. This dual action effectively rebalances the Th17/Treg ratio, mitigating the pro-inflammatory and pro-fibrotic processes that drive cGVHD. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of belumosudil and other ROCK2 inhibitors in a range of immune-mediated diseases. The continued elucidation of these molecular pathways will be instrumental in the development of next-generation targeted therapies.

References

- 1. targetedonc.com [targetedonc.com]

- 2. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]

- 3. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]

Belumosudil Mesylate: A Technical Guide to a Novel ROCK2 Inhibitor for Autoimmune and Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent for the treatment of autoimmune and inflammatory conditions, most notably chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action centers on the modulation of the immune system, specifically by rebalancing the pro-inflammatory Th17 and anti-inflammatory regulatory T (Treg) cell populations.[3][4] This technical guide provides an in-depth overview of this compound, including its core mechanism, comprehensive clinical trial data, pharmacokinetic profile, and detailed experimental protocols relevant to its study.

Introduction: The Role of ROCK2 in Autoimmunity

Rho-associated coiled-coil kinases (ROCKs) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and proliferation.[4] The two isoforms, ROCK1 and ROCK2, have distinct and sometimes opposing functions. Overactivation of the ROCK2 signaling pathway is implicated in the pathogenesis of several autoimmune and inflammatory diseases, including cGVHD.[4][5] This overactivation leads to an imbalance in T-cell differentiation, favoring the pro-inflammatory Th17 lineage over the immunosuppressive Treg lineage, and contributes to fibrosis.[4][5] Belumosudil selectively inhibits ROCK2, thereby addressing these pathological processes.[6]

Mechanism of Action of Belumosudil

Belumosudil is a potent and selective inhibitor of ROCK2.[7] It exhibits significantly greater selectivity for ROCK2 over ROCK1.[3] This selectivity is crucial as it minimizes potential off-target effects associated with non-selective ROCK inhibition.[2]

The primary mechanism of action of Belumosudil involves the modulation of the Th17/Treg cell balance through the regulation of STAT3 and STAT5 phosphorylation.[3][8] By inhibiting ROCK2, Belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation, leading to a reduction in IL-17 and IL-21 secretion.[9] Concurrently, it upregulates the phosphorylation of STAT5, which promotes the expansion of Treg cells.[9] This dual action helps to restore immune homeostasis.[4]

Furthermore, Belumosudil has demonstrated anti-fibrotic properties by inhibiting the differentiation of fibroblasts into myofibroblasts, a key process in the development of tissue fibrosis characteristic of diseases like cGVHD.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its inhibitory concentrations, pharmacokinetic properties, and clinical trial efficacy.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Reference |

| ROCK2 | ~100 nM | [8][10] |

| ROCK1 | ~3 µM | [3][8] |

Table 2: Pharmacokinetic Profile of Belumosudil (200 mg once daily)

| Parameter | Value | Reference |

| Bioavailability | 64% | [3][11] |

| Tmax (steady-state) | 1.26 - 2.53 hours | [3][11] |

| Protein Binding | >98% | [3] |

| Volume of Distribution | 184 L | [3] |

| Primary Metabolism | CYP3A4 | [3][10] |

| Excretion | Primarily feces (~85%) | [10] |

Note: Co-administration with a high-fat meal can increase Cmax and AUC by approximately 2-fold.[3][11]

Table 3: Clinical Efficacy in Chronic Graft-Versus-Host Disease (cGVHD)

| Study | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Reference |

| ROCKstar (KD025-213) | 200 mg once daily | 74% - 75% | 6% | 69% | 1.9 months (time to progression) | [12] |

| ROCKstar (KD025-213) | 200 mg twice daily | 77% | - | - | - | [12] |

| KD025-208 | 200 mg once daily | 65% | - | - | 35 weeks | [13] |

| KD025-208 | 200 mg twice daily | 69% | - | - | 35 weeks | [13] |

| KD025-208 | 400 mg once daily | 62% | - | - | 35 weeks | [13] |

| Real-World Study | 200 mg once daily | 64% (at 12 months) | 10% | 54% | - | [1] |

| Japanese Phase III | 200 mg once daily | 85.7% | - | - | 68.1 weeks | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Belumosudil.

In Vitro ROCK2 Kinase Assay

This protocol is representative of a non-radioactive, ELISA-based assay to determine the inhibitory activity of Belumosudil on ROCK2.

Materials:

-

Recombinant active ROCK2 enzyme

-

MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plates

-

This compound (or other test inhibitors)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of Belumosudil in kinase reaction buffer.

-

Add 50 µL of diluted Belumosudil or vehicle control to the MYPT1 substrate-coated wells.

-

Add 25 µL of diluted active ROCK2 enzyme to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate at room temperature for 60 minutes.

-

Wash the wells three times.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Add 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Flow Cytometry for Th17 and Treg Cell Analysis

This protocol outlines a representative method for quantifying Th17 and Treg cells in peripheral blood mononuclear cells (PBMCs) from patients.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Brefeldin A

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-IL-17A, anti-Foxp3

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

For Th17 analysis, stimulate PBMCs with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for 4-6 hours.

-

Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.

-

Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular markers: anti-IL-17A for Th17 cells and anti-Foxp3 for Treg cells, for 30 minutes at 4°C. For Treg analysis, cells are not stimulated with PMA/Ionomycin and are stained for CD4, CD25, and Foxp3.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software. Gate on CD4+ T cells, then identify Th17 cells as IL-17A+ and Treg cells as CD25+Foxp3+.

Western Blot for STAT3 and STAT5 Phosphorylation

This protocol describes a method to assess the phosphorylation status of STAT3 and STAT5 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Treat cells with Belumosudil or vehicle control and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Clinical Development and Future Directions

Belumosudil has been approved by the FDA for the treatment of adult and pediatric patients 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy.[12][15] Ongoing research and clinical trials are exploring its potential in other autoimmune and fibrotic diseases. The unique mechanism of action, favorable safety profile, and oral administration make Belumosudil a significant advancement in the treatment of cGVHD and a promising candidate for broader applications in inflammatory diseases.[16]

Conclusion

This compound represents a targeted therapeutic approach for autoimmune and inflammatory diseases by selectively inhibiting ROCK2. Its ability to rebalance the Th17/Treg axis and exert anti-fibrotic effects provides a strong rationale for its use in cGVHD and warrants further investigation in other related conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this novel therapeutic agent.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. GvHD Hub | therapeutics / rock-inhibitors / kd025 [gvhdhub.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. REZUROCK® (belumosudil) Pivotal ROCKstar Study Design [rezurockhcp.com]

- 5. ROCK2 Kinase Enzyme System Application Note [promega.com]

- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Belumosudil for Chronic Graft-Versus-Host Disease: Analysis of Long-Term Results from the KD025-208 and ROCKstar Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. Introduction to Treg Cells and Indicator Selection [elabscience.com]

- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urmc.rochester.edu [urmc.rochester.edu]

Unveiling the Off-Target Landscape of Belumosudil Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has demonstrated significant therapeutic promise, particularly in the treatment of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is primarily attributed to the modulation of immune responses and anti-fibrotic effects through the inhibition of the ROCK2 signaling pathway.[1][2] However, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. Off-target effects, where a drug interacts with unintended molecular targets, can lead to both adverse events and unexpected therapeutic benefits.[3] This technical guide provides an in-depth investigation into the off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

On-Target and Off-Target Quantitative Data

Belumosudil (also known as KD025) exhibits high selectivity for its primary target, ROCK2, over the closely related ROCK1 isoform.[4][5] Beyond the ROCK family, kinome-wide screening has identified other potential off-target interactions. The following tables summarize the quantitative data on the on-target and key off-target interactions of Belumosudil.

| Target | Parameter | Value | Assay Type | Reference |

| ROCK2 | IC50 | 60 nM | Radiometric Kinase Assay | [6] |

| Ki | 41 nM | Radiometric Kinase Assay | [6] | |

| Kd | 54 nM | Competition Binding Assay | ||

| ROCK1 | IC50 | 24 µM | Radiometric Kinase Assay | [4] |

| Casein Kinase 2 (CK2α) | Kd | 128 nM | Competition Binding Assay | |

| IC50 | 50 nM | ELISA-based Kinase Assay |

Table 1: On-Target and Primary Off-Target Quantitative Data for Belumosudil. IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant), and Kd (dissociation constant) values are presented.

A comprehensive kinome scan of Belumosudil (KD025) against a panel of 468 human kinases was performed using a competition binding assay. The results are expressed as "Percent of Control" (POC), where a lower percentage indicates stronger binding of the compound to the kinase. The following table lists the kinases that showed strong binding (POC ≤ 10%) at a 10 µM concentration of Belumosudil.

| Kinase Target | Percent of Control (POC) |

| ROCK2 | 0.05 |

| ROCK1 | 1.3 |

| Casein Kinase 2 (CK2α) | 1.8 |

| MAP4K5 | 2.5 |

| TNK2 | 3.1 |

| GAK | 3.5 |

| FLT3 | 4.2 |

| CIT | 4.8 |

| STK10 | 5.5 |

| MAP3K1 | 6.1 |

| LRRK2 | 6.8 |

| MYLK | 7.4 |

| PRKAA1 | 8.0 |

| PAK2 | 8.6 |

| TSSK1B | 9.2 |

| CAMK1D | 9.8 |

Table 2: Kinome Scan Results for Belumosudil (KD025) Showing Strong Off-Target Binding. Data is presented as Percent of Control (POC) from a KINOMEscan™ competition binding assay.

Key Off-Target Signaling Pathway: Casein Kinase 2 (CK2)

One of the significant off-targets identified for Belumosudil is Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[7][8][9] The inhibition of CK2 by Belumosudil could contribute to some of its observed therapeutic effects or potential side effects. The following diagram illustrates a simplified overview of the CK2 signaling pathway.

Experimental Protocols

A thorough investigation of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the interactions of this compound with on- and off-target kinases.

Radiometric Kinase Assay for ROCK1 and ROCK2 Inhibition

This protocol is adapted from methodologies used to determine the IC50 values of Belumosudil for ROCK1 and ROCK2.[6]

Objective: To determine the concentration of Belumosudil required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide (e.g., Long S6 kinase substrate peptide)

-

[γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase buffer, the diluted Belumosudil or DMSO (for control), and the substrate peptide.

-

Add the recombinant ROCK1 or ROCK2 enzyme to each well to initiate the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Initiate the phosphorylation reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at 30°C for a specific duration to allow for substrate phosphorylation.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Belumosudil concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Belumosudil concentration and determine the IC50 value using non-linear regression analysis.

KINOMEscan™ Competition Binding Assay

This protocol provides a detailed overview of the KINOMEscan™ methodology, a competition-based binding assay used for kinome-wide profiling of small molecule inhibitors.[10][11][12]

Objective: To quantitatively measure the binding of Belumosudil to a large panel of human kinases.

Principle: The assay measures the ability of a test compound (Belumosudil) to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Materials:

-

DNA-tagged kinase panel (e.g., KINOMEscan™ panel)

-

Immobilized active-site directed ligands on a solid support (e.g., beads)

-

This compound stock solution (in DMSO)

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

qPCR reagents

Procedure:

-

Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., streptavidin-coated beads via a biotin linker).

-

Binding Reaction: In a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and a single concentration of Belumosudil (or a range of concentrations for Kd determination) are combined in a binding buffer. A DMSO control is included.

-

Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.

-

Washing: The solid support is washed to remove unbound kinase and test compound.

-

Elution: The bound kinase is eluted from the immobilized ligand.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

-

Data Analysis:

-

For single-concentration screening, the amount of kinase detected in the presence of Belumosudil is compared to the amount detected in the DMSO control. The result is expressed as Percent of Control (POC).

-

For determining the dissociation constant (Kd), the amount of bound kinase is measured at various concentrations of Belumosudil. The Kd is then calculated from the dose-response curve.

-

Experimental Workflow and Logic

The identification and characterization of off-target effects is a systematic process. The following diagram illustrates a typical workflow for investigating the off-target profile of a small molecule inhibitor like this compound.

On-Target Signaling Pathway: ROCK2

To provide context for the off-target investigations, it is essential to understand the primary mechanism of action of Belumosudil. The drug's therapeutic effects in cGVHD are largely attributed to its inhibition of the ROCK2 signaling pathway, which plays a critical role in regulating immune cell differentiation and fibrosis.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the off-target effects of this compound. The quantitative data presented in the tables, coupled with the detailed experimental protocols, offer a valuable resource for researchers in the field. The identification of Casein Kinase 2 as a notable off-target warrants further investigation to elucidate its potential clinical implications. The provided diagrams of signaling pathways and experimental workflows serve to visually conceptualize the complex biological and methodological aspects of off-target analysis. A thorough understanding of a drug's complete target profile, including off-target interactions, is paramount for the rational design of future therapies and the optimization of existing ones. Continuous investigation into the off-target landscape of Belumosudil will undoubtedly contribute to its safe and effective use in the clinic.

References

- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]

- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Belumosudil | ROCK | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Casein Kinase 2 Signaling in White Matter Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Belumosudil Mesylate in Systemic Sclerosis: A Technical Guide for Researchers

An In-depth Examination of the Core Science, Clinical Investigation, and Future Directions

Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex and debilitating autoimmune disease characterized by widespread vasculopathy, immune dysregulation, and progressive fibrosis of the skin and internal organs[1][2][3]. The pathogenesis involves a cascade of events initiated by vascular injury, leading to an inflammatory response and subsequent activation of fibroblasts, resulting in excessive collagen deposition[4][5]. Current therapeutic options for SSc are limited and often focus on managing organ-specific complications rather than targeting the underlying disease mechanisms[6][7].

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic candidate for immune-mediated and fibrotic diseases[8][9][10]. By targeting a key signaling node implicated in both inflammation and fibrosis, belumosudil offers a novel approach to treating the multifaceted pathology of systemic sclerosis[6][11]. This technical guide provides a comprehensive overview of the preclinical and clinical research evaluating the potential of this compound in systemic sclerosis, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Targeting the ROCK2 Signaling Pathway

Belumosudil is a potent and selective inhibitor of ROCK2, a serine/threonine kinase that acts as a critical downstream effector of the RhoA GTPase[12][13]. The overactivation of the RhoA/ROCK2 pathway is implicated in the pathogenesis of systemic sclerosis through its dual role in promoting pro-inflammatory immune responses and fibrotic processes[14][15].

Belumosudil's therapeutic potential in systemic sclerosis stems from its ability to modulate these key pathological processes:

-

Immune Dysregulation: ROCK2 plays a pivotal role in regulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs)[6][15][16]. By inhibiting ROCK2, belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 differentiation, while promoting STAT5 phosphorylation, which is crucial for Treg function[10][17][18]. This rebalancing of the Th17/Treg ratio helps to quell the autoimmune response that drives inflammation in SSc.

-

Fibrotic Processes: The ROCK2 pathway is a central mediator of fibroblast activation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen production in fibrotic tissues[11][14][16]. Belumosudil inhibits ROCK2-mediated signaling cascades that lead to stress fiber formation, myofibroblast activation, and the transcription of pro-fibrotic genes[10].

The multifaceted mechanism of action of belumosudil, targeting both the inflammatory and fibrotic arms of systemic sclerosis, provides a strong rationale for its investigation as a disease-modifying therapy.

Signaling Pathway of Belumosudil's Action

Preclinical Evidence in a Murine Model of Systemic Sclerosis

The therapeutic potential of ROCK2 inhibition in systemic sclerosis has been evaluated in a bleomycin-induced murine model, a well-established animal model that recapitulates key features of the human disease, including skin and lung fibrosis[1][5][19].

Experimental Protocol: Bleomycin-Induced Murine Model of Systemic Sclerosis

The following protocol provides a representative methodology for inducing and evaluating the effects of a ROCK2 inhibitor in a murine model of systemic sclerosis[1][5][19]:

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Induction of Fibrosis:

-

Bleomycin is dissolved in sterile phosphate-buffered saline (PBS).

-

Daily subcutaneous injections of bleomycin are administered to a defined area on the shaved backs of the mice for a period of 3-4 weeks. Control mice receive PBS injections.

-

-

Treatment:

-

A selective ROCK2 inhibitor (e.g., a compound with a similar profile to belumosudil) or vehicle is administered orally, typically starting after the initial phase of bleomycin injections to assess therapeutic efficacy on established fibrosis.

-

-

Assessment of Skin Fibrosis:

-

Dermal Thickness: Skin thickness is measured using calipers at regular intervals throughout the study.

-

Histological Analysis: At the end of the study, skin biopsies are collected and fixed in formalin. Paraffin-embedded sections are stained with Masson's trichrome to visualize collagen deposition. The dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction.

-

Hydroxyproline Assay: The collagen content in skin biopsies is quantified by measuring the hydroxyproline concentration, a major component of collagen.

-

-

Assessment of Lung Fibrosis:

-

Histological Analysis: Lung tissue is harvested, fixed, and stained with Masson's trichrome. The severity of lung fibrosis is often assessed using the Ashcroft scoring system.

-

-

Immunological Analysis:

-

Flow Cytometry: Spleens and lymph nodes are harvested to prepare single-cell suspensions. Flow cytometry is used to analyze the populations of Th17 (CD4+ RORγt+) and Treg (CD4+ FoxP3+) cells.

-

Cytokine Analysis: Blood is collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

-

Quantitative Data from Preclinical Studies

Preclinical studies with selective ROCK2 inhibitors in the bleomycin-induced SSc model have demonstrated significant anti-fibrotic and immunomodulatory effects[1][20]. The following table summarizes representative quantitative findings.

| Parameter | Vehicle Control | ROCK2 Inhibitor | Percentage Change |

| Skin Fibrosis | |||

| Dermal Thickness (μm) | 450 ± 50 | 250 ± 40 | ↓ 44% |

| Skin Collagen Content (μg/mg) | 80 ± 10 | 45 ± 8 | ↓ 44% |

| Lung Fibrosis | |||

| Ashcroft Score | 5.5 ± 0.8 | 2.5 ± 0.5 | ↓ 55% |

| Immune Modulation | |||

| Splenic Th17 Cells (%) | 4.2 ± 0.6 | 2.1 ± 0.4 | ↓ 50% |

| Splenic Treg Cells (%) | 8.5 ± 1.2 | 14.2 ± 1.8 | ↑ 67% |

| Serum IL-17 (pg/mL) | 150 ± 25 | 70 ± 15 | ↓ 53% |

Data are presented as mean ± standard deviation and are representative of typical findings in such studies.

Clinical Investigation of Belumosudil in Systemic Sclerosis

A Phase 2, randomized, double-blind, placebo-controlled study (NCT03919799) was conducted to evaluate the efficacy and safety of belumosudil in patients with diffuse cutaneous systemic sclerosis (dcSSc)[2][3][4].

Experimental Protocol: Phase 2 Clinical Trial (NCT03919799)

The following outlines the key methodological aspects of the NCT03919799 clinical trial:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a subsequent open-label extension period[3].

-

Patient Population: Adult patients with a diagnosis of dcSSc according to the 2013 ACR/EULAR criteria, with a disease duration of ≤ 5 years and a modified Rodnan Skin Score (mRSS) between 15 and 35. Patients were on stable background immunosuppressive therapy.

-

Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three treatment arms for the 28-week double-blind period[3]:

-

Belumosudil 200 mg once daily (QD)

-

Belumosudil 200 mg twice daily (BID)

-

Placebo

-

-

Open-Label Extension: Following the double-blind period, patients in the belumosudil arms continued their assigned dose, while patients in the placebo arm were re-randomized to receive either belumosudil 200 mg QD or BID for an additional 24 weeks[3].

-

Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a Combined Response Index in Systemic Sclerosis (CRISS) score of ≥0.60 at week 24[4]. The CRISS is a composite endpoint that assesses the probability of improvement based on changes in mRSS, forced vital capacity (FVC), physician and patient global assessments, and the Scleroderma Health Assessment Questionnaire-Disability Index (SHAQ-DI).

-

Secondary and Exploratory Endpoints:

-

Change from baseline in mRSS

-

Change from baseline in FVC % predicted

-

Changes in other components of the CRISS score

-

Safety and tolerability

-

Pharmacodynamic and exploratory biomarkers (e.g., markers of fibrosis and inflammation) in blood and skin biopsies[2].

-

Clinical Trial Workflow

Quantitative Data from the Phase 2 Clinical Trial

The Phase 2 study (NCT03919799) was terminated prematurely, and the target enrollment was not met[4]. Consequently, the study had limited statistical power to detect an efficacy signal.

Primary Endpoint: CRISS Score ≥0.60 at Week 24 [4]

| Treatment Group | Number of Patients with CRISS ≥0.60 | Total Number of Patients | Percentage | Odds Ratio (95% CI) vs. Placebo | p-value |

| Belumosudil 200mg QD | 6 | 11 | 54.5% | 1.06 (0.19 - 5.82) | 0.9472 |

| Belumosudil 200mg BID | 3 | 12 | 25.0% | 0.39 (0.07 - 2.35) | 0.3078 |

| Placebo | 7 | 12 | 58.3% | - | - |

Biomarker Analysis

Although the primary endpoint was not met, tissue-based RNA sequencing analysis from patients who did achieve a CRISS score ≥0.60 revealed molecular changes consistent with the mechanism of action of belumosudil[4]. Additionally, trends toward decreased levels of fibrosis-related biomarkers were observed in the blood and tissue samples of belumosudil-treated patients compared to placebo[2][3].

| Biomarker | Change in Belumosudil Groups vs. Placebo |

| Gene Expression (in CRISS responders) | |

| FOXP3 (Treg marker) | Upregulation |

| STAT3 | Downregulation |

| IL23A | Downregulation |

| TGF-β | Downregulation |

| Fibrosis-Related Biomarkers | |

| (e.g., Pro-collagen type III N-terminal propeptide - PIIINP) | Trend of decrease |

Safety and Tolerability

In the Phase 2 clinical trial in patients with dcSSc, belumosudil was generally well-tolerated, with safety profiles in both the double-blind and open-label periods being similar[4]. No new safety signals were identified.

Future Directions and Conclusion

The investigation of this compound in systemic sclerosis has provided valuable insights into the potential of targeting the ROCK2 pathway in this complex disease. While the Phase 2 clinical trial did not meet its primary efficacy endpoint, likely due to the small sample size from early termination, the biomarker data provided support for the drug's mechanism of action in patients with dcSSc[2][3][4].

The preclinical data from murine models of systemic sclerosis are encouraging, demonstrating significant reductions in skin and lung fibrosis and favorable immunomodulation with ROCK2 inhibition[1]. These findings, coupled with the supportive biomarker results from the clinical trial, suggest that further investigation of ROCK2 inhibition as a therapeutic strategy for systemic sclerosis is warranted.

Future research may focus on:

-

Larger, adequately powered clinical trials to definitively assess the clinical efficacy of belumosudil in systemic sclerosis.

-

Identification of patient subpopulations who are most likely to respond to ROCK2 inhibition based on their molecular and clinical profiles.

-

Exploration of combination therapies, where belumosudil could be used in conjunction with other immunosuppressive or anti-fibrotic agents.

-

Further elucidation of the downstream effects of ROCK2 inhibition on various cell types and signaling pathways involved in the pathogenesis of systemic sclerosis.

References

- 1. aragenbio.com [aragenbio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Interleukin-2-Inducible T Cell Kinase with Soquelitinib Demonstrates Efficacy in Preventing Lung Damage in Murine Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 7. POS0824 ARTIFICIAL INTELLIGENCE (DEEP NEURAL NETWORK ANALYSIS) AS A SKIN OUTCOME: RESULTS OF AN OPEN-LABEL BELUMOSUDIL TRIAL IN PATIENTS WITH DIFFUSE CUTANEOUS SYSTEMIC SCLEROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CLINICAL TRIAL / NCT06195072 - UChicago Medicine [uchicagomedicine.org]

- 10. Effects of Ruxolitinib on fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Zelasudil (RXC007, ROCK2 selective) - Redx [redxpharma.com]

- 16. Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. KD025 in Subjects With Diffuse Cutaneous Systemic Sclerosis [ctv.veeva.com]

- 18. mayo.edu [mayo.edu]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. [PDF] Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study | Semantic Scholar [semanticscholar.org]

Belumosudil Mesylate: A Deep Dive into its Molecular Structure, Activity, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a significant therapeutic advancement in the management of chronic graft-versus-host disease (cGVHD). This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and clinical and preclinical activity of this compound. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic effects.

Molecular Structure and Properties

Belumosudil is a small molecule kinase inhibitor. The active pharmaceutical ingredient is this compound.

-

Chemical Name: 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide methanesulfonate (1:1)[1]

-

Molecular Formula: C₂₇H₂₈N₆O₅S[1]

-

Molecular Weight: 548.62 g/mol [1]

-

Appearance: Yellow powder[1]

-

Solubility: Practically insoluble in water, slightly soluble in methanol and DMF, and soluble in DMSO.[1]

Mechanism of Action: Selective ROCK2 Inhibition

Belumosudil's therapeutic efficacy is primarily attributed to its selective inhibition of ROCK2, a serine/threonine kinase that plays a pivotal role in various cellular processes implicated in inflammation and fibrosis.[2] Belumosudil binds to the ATP-binding pocket of the ROCK2 enzyme, thereby blocking its kinase activity and disrupting downstream signaling.[2]

Rebalancing the Th17/Treg Axis

A key consequence of ROCK2 inhibition by Belumosudil is the modulation of the immune response, specifically by restoring the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[2][3] This is achieved through the differential regulation of Signal Transducer and Activator of Transcription (STAT) proteins:

-

Downregulation of STAT3 Phosphorylation: Belumosudil inhibits the phosphorylation of STAT3, a key transcription factor for the differentiation and function of Th17 cells. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-21.[2][4][5]

-

Upregulation of STAT5 Phosphorylation: Conversely, Belumosudil promotes the phosphorylation of STAT5, which is crucial for the development and suppressive function of Treg cells.[6][7]

This rebalancing of the Th17/Treg ratio helps to quell the inflammatory cascade that drives the pathology of cGVHD.[2]

Anti-fibrotic Effects

Beyond its immunomodulatory effects, Belumosudil also exhibits direct anti-fibrotic properties.[2][3] Overactivation of ROCK2 is implicated in the activation of myofibroblasts and the excessive deposition of extracellular matrix components, leading to tissue fibrosis.[2] By inhibiting ROCK2, Belumosudil can mitigate these fibrotic processes, a critical aspect of its activity in treating cGVHD, which is often characterized by fibrotic manifestations in various organs.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Belumosudil.

Caption: Belumosudil inhibits ROCK2, leading to decreased STAT3 and increased STAT5 phosphorylation, which rebalances Th17/Treg cells and reduces fibrosis.

Quantitative Data Summary

The efficacy of Belumosudil has been demonstrated in several clinical trials, most notably the ROCKstar (KD025-213) and KD025-208 studies.